molecular formula C9H13NO B1266424 2-Butoxypyridine CAS No. 27361-16-6

2-Butoxypyridine

Cat. No. B1266424
CAS RN: 27361-16-6
M. Wt: 151.21 g/mol
InChI Key: OFLSKXBALZCMCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-butoxypyridine often involves strategic functionalization of pyridine or its derivatives. For instance, the synthesis of various C-nucleosides from 2-deoxy-D-ribose demonstrates the complexity and versatility in modifying pyridine structures to achieve desired functionalities (Reese & Wu, 2003). Furthermore, the creation of highly functionalized tetrahydropyridines through annulation reactions highlights advanced methods in pyridine chemistry (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

The detailed structural analysis of related pyridine derivatives, like the characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, provides insights into the molecular arrangement and conformation of such compounds. X-ray diffraction studies reveal the spatial arrangement of atoms within the molecules, contributing to a deeper understanding of their reactivity and interactions (Naveen et al., 2007).

Chemical Reactions and Properties

The reactivity of 2-butoxypyridine and its derivatives is influenced by the pyridine moiety and the butoxy group. Anionic rearrangements of benzyloxypyridine demonstrate the potential for positional changes within the pyridine ring, leading to various aryl pyridyl carbinols (Yang & Dudley, 2009). Such reactions underline the diverse reactivity patterns possible with 2-butoxypyridine structures.

Scientific Research Applications

  • 2-Butoxypyridine is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 .
  • It’s also known as Butyl 2-pyridyl ether or 2-n-Butoxypyridine .
  • The alkylation of 2-butoxypyridine has been investigated in ionic liquid media .

Safety And Hazards

2-Butoxypyridine is classified as a combustible liquid. It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place and kept away from sources of ignition .

properties

IUPAC Name

2-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLSKXBALZCMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181793
Record name Butyl 2-pyridyl ether
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxypyridine

CAS RN

27361-16-6
Record name 2-Butoxypyridine
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Record name Butyl 2-pyridyl ether
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Record name 27361-16-6
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Record name Butyl 2-pyridyl ether
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Record name Butyl 2-pyridyl ether
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Synthesis routes and methods

Procedure details

Into a solution of 55 g (1,38 mole) of sodium hydroxide in 245 g of n-butanol heated to 100° C., were added dropwise over four hours 113.5 g (1 mole) of 2-chloropyridine and the mixture was stirred for about 15 hours at this temperature, then heated for 2 hours at reflux (ca. 112° C.). After cooling, precipitated sodium chloride was removed by filtering and the residue was washed with about 500 ml of n-butanol. The combined filtrates were distilled in vacuum and the first fraction to distill was a butanol-water azeotrope, then followed n-butanol and a 2-chloropyridine/n-butanol intermediate run. 2-butoxypyridine distilled last at 75° C. at 10 Torr as a colorless liquid to obtain 108 g (72%) of 2-butoxypyridine with a purity of >98%.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
solvent
Reaction Step One
Quantity
113.5 g
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
JR Allan, B McCloy, AD Paton, WE Smith… - Thermochimica acta, 1992 - Elsevier
… Table 3 shows the main bands in the IR spectra of 2-butoxypyridine and its metal complexes. The IR spectrum of the 2-butoxypyridine is similar to that of its complexes in the 4000-600 …
Number of citations: 1 www.sciencedirect.com
HS Forrest, PDA Hart, J Walker - Nature, 1947 - nature.com
The powerful inhibitory action of 5-amino-2-butoxypyridine on the growth of Mycobacteria, which is highly specific for members of that genus, has recently been reported 1,2 . Strains of …
Number of citations: 20 www.nature.com
AA Goldberg, RS Theobald… - Journal of the Chemical …, 1954 - pubs.rsc.org
… of 5-amino-2-butoxypyridine with ethyl ethoxymethylenemalonate and cyclisation of the product, and (b) by condensation of 5-amino-2-butoxypyridine and ethyl acetoacetate by the …
Number of citations: 10 pubs.rsc.org
Y MIURA - The Journal of Biochemistry, 1951 - jstage.jst.go.jp
… of compounds examined, only three are proved to be highly bacteriostatic in vitro: namely, p-amino butoxybenzene, p-acetylamino butoxybenzene and 5-amino, 2-butoxypyridine. …
Number of citations: 2 www.jstage.jst.go.jp
WH Feinstone - Proceedings of the Society for Experimental …, 1946 - journals.sagepub.com
… The an timycobac terial activity of 5 -amino2-butoxypyridine and its derivative is primarily bacteriostatic rather than bactericidal. (We hold the term bactericidal in its strictest sense, ie, …
Number of citations: 13 journals.sagepub.com
G Bacci - Nature, 1947 - nature.com
… Antagonistic Effect by Certain GrowthStimulants of the Tuberculostatic Activity of 5-Amino-2-butoxypyridine THE powerful inhibitory action of 5-amino-2butoxypyridine on the growth of …
Number of citations: 16 www.nature.com
EI Fedorov, BI Mikhant'ev - Chemistry of Heterocyclic Compounds, 1972 - Springer
… product had constants similar to those of the 1-butylpyrid-2-one synthesized by the reaction of 2-sodieoxypyridine with butyl bromide and differed markedly from the 2-butoxypyridine …
Number of citations: 3 link.springer.com
G Vavilina, A Zicmanis, P Mekss, M Klavins - Chemistry of heterocyclic …, 2008 - Springer
… The joint extract was analyzed by GC, 1-butyl-2-pyridone and 2-butoxypyridine being used as reference materials (Table 1 and Figs. 1, 3, 4). Other 2-hydroxypyridine derivatives 4, 5 (…
Number of citations: 13 link.springer.com
Y Shibasaki, M Nakamura, JN Kondo… - Macromolecular …, 2006 - Wiley Online Library
SBA‐15‐supported CuCl catalyst was prepared for the regio‐controlled oxidative polymerization of phenol derivatives. The solid‐supported catalyst was fully characterized by X‐ray, …
Number of citations: 7 onlinelibrary.wiley.com
HS Forrest, J Walker - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… (XXXI) and (XXXIII) were prepared for the specific purpose of comparison with 5-amino2-butoxypyridine, the marked antitubercular action of which, first reported by Feinstone (Proc. SOC…
Number of citations: 20 pubs.rsc.org

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